molecular formula C21H15N3OS B11462413 2-{4-phenyl-6-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,5-triazin-2-yl}phenol

2-{4-phenyl-6-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,5-triazin-2-yl}phenol

Cat. No.: B11462413
M. Wt: 357.4 g/mol
InChI Key: FIDYBXRQLVDVKK-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-PHENYL-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL is a complex organic compound that features a triazine ring substituted with phenyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-PHENYL-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.

    Substitution Reactions: The phenyl and thiophene groups are introduced through substitution reactions. For instance, the phenyl group can be added via a Friedel-Crafts alkylation reaction, while the thiophene group can be introduced through a cross-coupling reaction such as the Suzuki-Miyaura coupling.

    Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all substituents on the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-PHENYL-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazine ring or the phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-{4-PHENYL-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

    Biological Studies: It is studied for its antimicrobial and antioxidant activities, making it a candidate for new drug development.

Mechanism of Action

The mechanism of action of 2-{4-PHENYL-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits specific enzymes involved in cell proliferation, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-TRIS(4-AMINOPHENYL)-1,3,5-TRIAZINE: Similar triazine structure but with amino groups instead of phenyl and thiophene groups.

    THIOPHENE-2-CARBOXYLIC ACID: Contains the thiophene ring but lacks the triazine structure.

    PHENYLTRIAZINE: Similar triazine structure with phenyl groups but without the thiophene substitution.

Uniqueness

2-{4-PHENYL-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL is unique due to the combination of the triazine ring with both phenyl and thiophene groups, which imparts distinct electronic and steric properties. This unique structure contributes to its diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H15N3OS

Molecular Weight

357.4 g/mol

IUPAC Name

2-[4-phenyl-6-[(E)-2-thiophen-2-ylethenyl]-1,3,5-triazin-2-yl]phenol

InChI

InChI=1S/C21H15N3OS/c25-18-11-5-4-10-17(18)21-23-19(13-12-16-9-6-14-26-16)22-20(24-21)15-7-2-1-3-8-15/h1-14,25H/b13-12+

InChI Key

FIDYBXRQLVDVKK-OUKQBFOZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)/C=C/C3=CC=CS3)C4=CC=CC=C4O

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C=CC3=CC=CS3)C4=CC=CC=C4O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.